molecular formula C23H25N5O4S B11973174 butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11973174
M. Wt: 467.5 g/mol
InChI Key: DZKVHTQJMUTHSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfamoylphenyl group, in particular, may enhance its biological activity and specificity .

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H25N5O4S/c1-2-3-14-32-23(29)19-20-22(27-18-7-5-4-6-17(18)26-20)28(21(19)24)13-12-15-8-10-16(11-9-15)33(25,30)31/h4-11H,2-3,12-14,24H2,1H3,(H2,25,30,31)

InChI Key

DZKVHTQJMUTHSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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